Deferasirox acyl-beta-D-glucuronide

Vue d'ensemble

Description

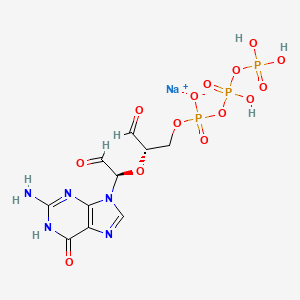

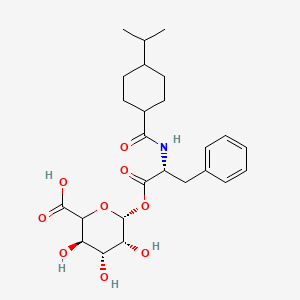

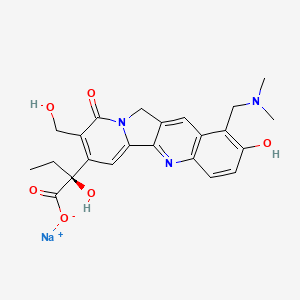

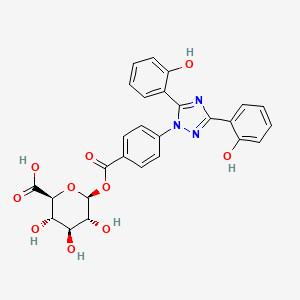

Deferasirox Acyl beta-D-Glucuronide is a metabolite of Deferasirox .

Synthesis Analysis

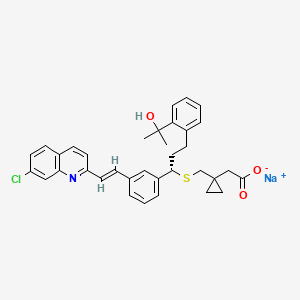

Acyl glucuronidation is the major metabolic conjugation reaction of most carboxylic acid drugs in mammals . The main pathway of deferasirox metabolism is via glucuronidation to metabolites M3 (acyl glucuronide) and M6 (2-O-glucuronide) .Molecular Structure Analysis

The molecular formula of Deferasirox acyl-beta-D-glucuronide is C27H23N3O10 . It contains total 67 bond(s); 44 non-H bond(s), 16 multiple bond(s), 5 rotatable bond(s), 10 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ester(s) (aromatic), 2 ketone(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 N hydrazine(s) .Chemical Reactions Analysis

Acyl glucuronidation is the major metabolic conjugation reaction of most carboxylic acid drugs in mammals .Physical And Chemical Properties Analysis

The molecular weight of Deferasirox acyl-beta-D-glucuronide is 549.5 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 12 .Applications De Recherche Scientifique

Iron Chelation

Deferasirox is an oral iron chelator used to reduce iron levels in iron-overloaded patients with transfusion-dependent anemia or non-transfusion-dependent thalassemia . It binds to excess iron in the body and helps to remove it .

Pharmacokinetics and Genetic Polymorphisms

Studies have investigated the effects of genetic polymorphisms on the pharmacokinetics of deferasirox . For instance, the UGT1A1 rs887829 C > T single-nucleotide polymorphism (SNP) significantly influenced the area under the plasma concentration-time curve and the terminal half-life .

Pharmacokinetic Prediction Model

An artificial neural networks model has been constructed for pharmacokinetic prediction based on physiologic factors and genetic polymorphism data . This model can predict the pharmacokinetics of deferasirox, which can be useful in personalized medicine .

Anti-Cancer Therapeutics

Deferasirox derivatives have been studied as potential organelle-targeting traceable anti-cancer therapeutics . For example, derivative 8 was found to have improved antiproliferative activity relative to deferasirox .

Organelle-Targeting Iron Chelators

Strategic functionalization of deferasirox has been reported in an effort to produce organelle-targeting iron chelators with enhanced activity against A549 lung cancer cells . Fluorescent cell imaging revealed that compound 8 preferentially localizes within the lysosome .

Safety Features and Clinical Evaluation

The safety features of deferasirox treatment have been analyzed in clinical studies . These studies provide valuable information about the safety and tolerability of deferasirox in different patient populations .

Mécanisme D'action

Target of Action

Deferasirox Acyl-beta-D-Glucuronide is a metabolite of Deferasirox . Deferasirox is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . Its primary target is iron (as Fe3+), and it is used to treat chronic iron overload caused by blood transfusions .

Mode of Action

Deferasirox Acyl-beta-D-Glucuronide, like its parent compound Deferasirox, acts by binding to iron (Fe3+) in the body. This binding promotes iron excretion, primarily via the feces . It is selective for iron and has very low affinity for other metals such as zinc and copper .

Biochemical Pathways

The main pathway of Deferasirox metabolism is via hepatic glucuronidation to metabolites M3 (acyl glucuronide) and M6 (2-O-glucuronide) . Metabolism by cytochrome P450 (CYP) enzymes appears to contribute to a much lesser extent .

Pharmacokinetics

Deferasirox is well absorbed and reaches maximum plasma concentration 1-4 hours post-dose . Its long half-life (11-19 hours) allows for once-daily oral administration . Excretion occurs largely in the feces (84% of dose), and renal excretion accounts for only 8% of the dose . Dose adjustment is required for patients with hepatic impairment .

Result of Action

The action of Deferasirox Acyl-beta-D-Glucuronide results in the reduction of body iron in iron-overloaded patients. This is achieved through the chelation and subsequent excretion of iron, thereby reducing iron accumulation which can lead to increased morbidity and mortality .

Action Environment

The action of Deferasirox Acyl-beta-D-Glucuronide can be influenced by various environmental factors. For instance, food can affect its bioavailability, hence it is recommended that Deferasirox be taken at least 30 minutes before food . Additionally, coadministration with strong uridine diphosphate glucuronosyltransferase inducers or bile acid sequestrants may require dose adjustment .

Safety and Hazards

Deferasirox was well tolerated in clinical trials, with the most common adverse events being gastrointestinal disturbances, skin rash, nonprogressive increases in serum creatinine, and elevations in liver enzyme levels . A significant increase in renal impairment risk was observed for both treatments and it was reversible under strict monitoring .

Orientations Futures

Deferasirox is the newest among three different chelators available to treat iron overload in iron-loading anaemias . Future research includes a better understanding of the relationship of serum ferritin to iron balance; the optimal target level and rate of decrease in serum ferritin to achieve a “soft landing,” as ferritin values fall below 500-1,000 microg/L; the use of surrogate markers, such as mT2*, to infer the likely effects on long-term survival; and the safety and efficacy of deferasirox when combined with other chelators .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O10/c31-17-7-3-1-5-15(17)23-28-24(16-6-2-4-8-18(16)32)30(29-23)14-11-9-13(10-12-14)26(38)40-27-21(35)19(33)20(34)22(39-27)25(36)37/h1-12,19-22,27,31-35H,(H,36,37)/t19-,20-,21+,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCGZJLIVXVFPM-AWZWVWSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747432 | |

| Record name | 1-O-{4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deferasirox acyl-beta-D-glucuronide | |

CAS RN |

1233196-91-2 | |

| Record name | Deferasirox acyl-beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233196912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-{4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEFERASIROX ACYL-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/904IZ54WYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)